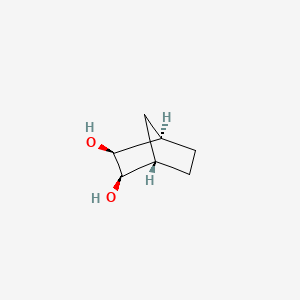

![molecular formula C14H23BN2O4 B1174428 Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate CAS No. 1277168-52-1](/img/structure/B1174428.png)

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including nitrile anion cyclization strategies and the use of tert-butylamine, showcasing efficient methods for generating complex pyrrolidine derivatives with high enantiomeric excesses and yields. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric purity (Chung et al., 2005).

Molecular Structure Analysis

The molecular and crystal structure of similar tert-butyl substituted compounds has been extensively studied through methods like X-ray crystallography and DFT analyses. For example, the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been characterized, revealing significant details about intramolecular hydrogen bonding (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl substituted pyrrolidine derivatives undergo various chemical reactions, including cyclizations, conjugate additions, and kinetically controlled epimerization/saponification processes, leading to high purity products. These chemical properties highlight the reactivity and versatility of such compounds in organic synthesis (Chung et al., 2005).

Physical Properties Analysis

The synthesis and characterization of compounds like tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates reveal insights into their physical properties, including solubility, crystallinity, and thermal stability. These aspects are crucial for understanding the applicability of these compounds in various chemical contexts (Sasaki et al., 2020).

Chemical Properties Analysis

The chemical properties of tert-butyl substituted pyrrolidines and pyridines include their reactivity towards different reagents, ability to undergo selective functional group transformations, and their utility in the synthesis of biologically active molecules. Studies on compounds like tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with maleic anhydride demonstrate the chemical versatility of these compounds (Moskalenko & Boev, 2014).

Scientific Research Applications

Coupling Reactions in Organic Synthesis : One application of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a compound related to tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate, is in the field of organic synthesis. This compound has been utilized in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. Such reactions are fundamental in synthesizing complex organic molecules (Wustrow & Wise, 1991).

Asymmetric Synthesis and Chiral Molecules : A study described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy, resulting in high yields and optical purity. This process highlights the use of tert-butyl groups in the synthesis of chiral molecules, crucial in pharmaceutical and materials science (Chung et al., 2005).

X-Ray Diffraction Studies in Chemical Characterization : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, was synthesized and characterized through spectroscopy and X-ray diffraction studies. Such research demonstrates the importance of tert-butyl groups in structural studies and the development of new compounds with specific physical and chemical properties (Naveen et al., 2007).

Synthesis of Complex Heterocyclic Structures : The tert-butyl group has been used in the synthesis of complex heterocyclic structures, like in the preparation of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which further reacts to form various adducts and undergoes transformations. This highlights its role in the synthesis of diverse organic structures, which is fundamental in drug discovery and materials science (Moskalenko & Boev, 2014).

Regioselective Synthesis in Organic Chemistry : The bulky tert-butyl moiety has been used to direct selective substitutions in the regioselective synthesis of novel compounds, such as 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. This underscores its utility in achieving regioselectivity in organic synthesis, a critical aspect in the development of compounds with desired properties (Nguyen et al., 2009).

properties

IUPAC Name |

tert-butyl 1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-5-9-10(14)6-7-13-9/h9-10,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZMRBKTBFPQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2C1CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162690 |

Source

|

| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate | |

CAS RN |

1211583-65-1 |

Source

|

| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl octahydro-4H-pyrrolo[3,2-b]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[2-(3-hydroxyphenyl)sulfanylphenyl]methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/no-structure.png)

![Methyl 4-cyano-3-hydroxy-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B1174359.png)